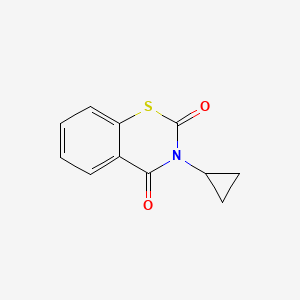

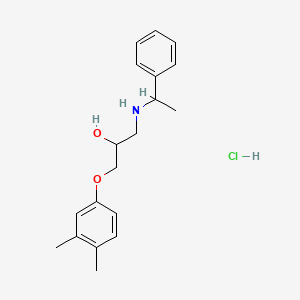

![molecular formula C28H29N5O4 B2504935 5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-62-8](/img/structure/B2504935.png)

5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

カタログ番号:

B2504935

CAS番号:

1040647-62-8

分子量:

499.571

InChIキー:

QONSKZZEVQGZIA-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .科学的研究の応用

Synthesis and Structural Studies

- A study conducted by Koshetova et al. (2022) involved the synthesis of related pyrazolo[4,3-c]pyridines through a Claisen-Schmidt type reaction. The crystal structure of a related compound was determined, providing insights into its conformational properties (Koshetova et al., 2022).

Receptor Binding Assays

- Li Guca (2014) synthesized compounds related to pyrazolo[1,5-a]pyridine and conducted in vitro receptor binding assays to determine their affinity for dopamine receptors, suggesting potential pharmacological applications (Li Guca, 2014).

Antiallergic Activity

- Nohara et al. (1985) synthesized derivatives of pyrazolo[4,3-c]pyridines with antiallergic activity. They found that compounds with an isopropyl group at certain positions were superior in activity, indicating the significance of structural modifications in enhancing biological activity (Nohara et al., 1985).

Tautomerism and Stability

- A study by Gubaidullin et al. (2014) on a similar compound, 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, revealed insights into its tautomeric forms and stability both in crystal and solution (Gubaidullin et al., 2014).

Synthesis of Heterocyclic Systems

- El-Kashef et al. (2007) explored the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems, starting from compounds including 1-isopropyl-4-piperidone, demonstrating the versatility of these heterocyclic frameworks in chemical synthesis (El-Kashef et al., 2007).

PET Tracer Development

- Zhou et al. (2014) developed a tracer for mapping cerebral adenosine A2A receptors using a compound related to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. This highlights the compound's potential in neuroimaging and the study of neurological disorders (Zhou et al., 2014).

特性

IUPAC Name |

7-[4-(4-methoxybenzoyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O4/c1-19(2)32-17-23(25-24(18-32)28(36)33(29-25)21-7-5-4-6-8-21)27(35)31-15-13-30(14-16-31)26(34)20-9-11-22(37-3)12-10-20/h4-12,17-19H,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONSKZZEVQGZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-f...

Cat. No.: B2504852

CAS No.: 1421458-55-0

6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1...

Cat. No.: B2504853

CAS No.: 1006348-91-9

N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thia...

Cat. No.: B2504854

CAS No.: 921830-54-8

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H...

Cat. No.: B2504855

CAS No.: 1185052-87-2

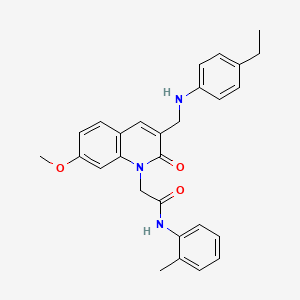

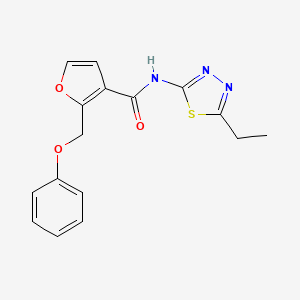

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)

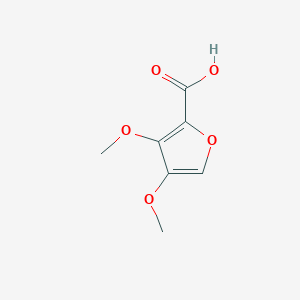

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)

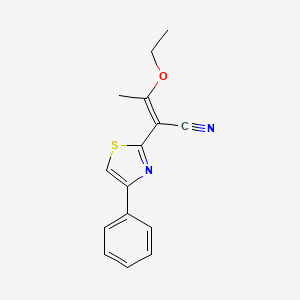

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide](/img/structure/B2504854.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2504855.png)

![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)

![methyl 4-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2504871.png)

![1-(2-fluorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2504873.png)